Direct Comparison of Antiviral Potency and Cytotoxicity in a Single Study
In the primary research study that identified gp120-IN-1 (compound 4e), its anti-HIV-1 activity and cytotoxicity were directly compared against other lead compounds from the same series. gp120-IN-1 exhibited an IC50 of 2.2 µM against HIV-1 and a CC50 of 100.90 µM in SUP-T1 cells, resulting in a selectivity index (CC50/IC50) of 45.9 [1]. This demonstrates a favorable therapeutic window compared to other potent antivirals where cytotoxicity is a concern.
| Evidence Dimension | Antiviral Potency (IC50) and Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 µM, CC50 = 100.90 µM |
| Comparator Or Baseline | Other THPM derivatives (compounds 4a-d) in the same study exhibited varying IC50 values and lower selectivity indices. |
| Quantified Difference | Selectivity Index (SI) = 45.9 (calculated as CC50/IC50). |
| Conditions | Antiviral activity was assessed against the HIV-1 clade C virus 93IN101. Cytotoxicity was evaluated on SUP-T1 cells using an MTT assay after 16 hours of incubation. |
Why This Matters
A high selectivity index provides a quantifiable therapeutic window, indicating that the compound can effectively inhibit viral replication at concentrations far below those causing cellular toxicity, which is a critical factor in selecting a lead compound for further development.
- [1] Senapathi, J., et al. (2021). Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at 'Phe43 cavity' of HIV-1 gp120. Bioorg Med Chem, 52, 116526. View Source
